6,6-dimethyl-N~2~-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine
Overview
Description
“6,6-dimethyl-N~2~-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine” is a chemical compound with the molecular formula C11H15N5 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/C11H15N5.ClH/c1-11(2)15-9(12)14-10(13)16(11)8-6-4-3-5-7-8;/h3-7H,1-2H3,(H4,12,13,14,15);1H
. The canonical SMILES representation is CC1(N=C(N=C(N1C2=CC=CC=C2)N)N)C.Cl
.
Scientific Research Applications
Nonlinear Optical Material
Triazine-based compounds, including the one , have been synthesized and used in the field of molecular nonlinear optics . They have been used to search for nonlinear optical materials and to improve the efficiency of known materials . The compound showed positive solvatochromism and increased second harmonic generation (SHG) efficiency, indicating the existence of high molecular nonlinearity .
Telecommunications
The compound’s properties make it useful in telecommunications . The large delocalized π-electron systems with strong push-pull chromophores at two non-equivalent ends can produce high molecular nonlinearity, which is beneficial in telecommunications .
3. Optical Data Storage and Information Processing The compound’s properties also make it useful in optical data storage and information processing . Its photophysical properties, such as its absorption in the UV region and red-shifted fluorescence, are less dependent on solvent polarities .
Microfabrication
The compound’s properties can be used in microfabrication . Its thermal properties, such as its stability up to 160 °C, make it suitable for this application .
Biological Imaging
The compound’s properties can be used in biological imaging . Its photophysical properties, such as its absorption in the UV region and red-shifted fluorescence, are strongly dependent on solvent polarities .
Photovoltaic Cells
The compound has been used in photovoltaic cells . Electron donors such as 1,3,5-triazines with high electron mobility, thermal and photochemical stability have commonly been used in photovoltaic cells .
Organic Light Emitting Diodes (OLED)
The compound has been used in organic light emitting diodes (OLED) . Electron donors such as 1,3,5-triazines with high electron mobility, thermal and photochemical stability have commonly been used in OLED .
Polymer Fields
The compound has been used in polymer fields . Electron donors such as 1,3,5-triazines with high electron mobility, thermal and photochemical stability have commonly been used in polymer fields .
properties
IUPAC Name |
4,4-dimethyl-2-N-phenyl-1H-1,3,5-triazine-2,6-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-11(2)15-9(12)14-10(16-11)13-8-6-4-3-5-7-8/h3-7H,1-2H3,(H4,12,13,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHQETJAWFRRBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(NC(=N1)NC2=CC=CC=C2)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70277949 | |
Record name | 4,4-dimethyl-2-N-phenyl-1H-1,3,5-triazine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70277949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5405-66-3 | |
Record name | NSC5204 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5204 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4-dimethyl-2-N-phenyl-1H-1,3,5-triazine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70277949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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